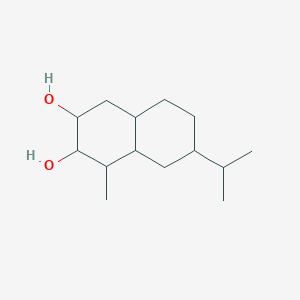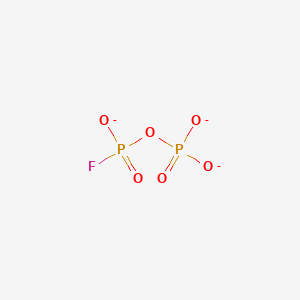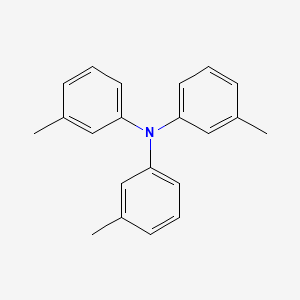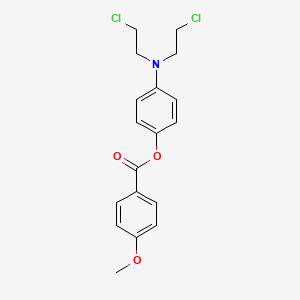
14-Methylcholest-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-4-en-3-one, 14-methyl- is a steroid compound characterized by an oxo group at the carbon-3 position and a double bond at the carbon-4 position. This compound is an important intermediate in the synthesis of various steroid drugs and has shown potential in treating conditions such as obesity, liver disease, and keratinization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholest-4-en-3-one, 14-methyl- can be synthesized through several chemical methods:
Oppenauer Oxidation: This method involves the oxidation of cholesterol using aluminum isopropoxide and cyclohexanone.
Acid-Catalyzed Isomerization: Cholest-5-en-3-one can be isomerized to cholest-4-en-3-one using acid catalysts.
Pyridinium Chlorochromate Oxidation: Cholesterol can be converted to cholest-4-en-3-one using pyridinium chlorochromate.
Industrial Production Methods
Industrial production of cholest-4-en-3-one, 14-methyl- often involves enzymatic conversion using cholesterol oxidase from Rhodococcus species. This method is advantageous as it simplifies the production process and enhances the purity of the final product. The enzymatic reaction system can be optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-4-en-3-one, 14-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 3-oxo-cholest-4-en-26-oic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at various positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, aluminum isopropoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: 3-oxo-cholest-4-en-26-oic acid.
Reduction: Cholest-4-en-3-ol.
Substitution: Various substituted steroid derivatives.
Applications De Recherche Scientifique
Cholest-4-en-3-one, 14-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex steroid molecules.
Biology: Studied for its role in cholesterol metabolism and its effects on cellular processes.
Medicine: Investigated for its potential in treating obesity, liver disease, and keratinization.
Industry: Utilized in the production of steroid drugs and other pharmaceutical intermediates.
Mécanisme D'action
Cholest-4-en-3-one, 14-methyl- exerts its effects through several molecular pathways:
Cholesterol Metabolism: The compound is involved in the conversion of cholesterol to other metabolites, influencing cholesterol levels in the body.
Enzyme Interaction: It interacts with enzymes such as cholesterol oxidase and steroid C-26 monooxygenases, facilitating the oxidation and further metabolism of cholesterol.
Cellular Effects: The compound can penetrate cell membranes and affect cellular processes related to lipid metabolism and steroid hormone synthesis.
Comparaison Avec Des Composés Similaires
Cholest-4-en-3-one, 14-methyl- can be compared with other similar compounds such as:
Cholesterol (cholest-5-en-3β-ol): The most abundant sterol in animal tissues, essential for cell membrane structure and precursor for steroid hormones.
Cholest-5-en-3-one: An intermediate in the synthesis of cholest-4-en-3-one.
Olesoxime (cholest-4-en-3-one, oxime): A neuroprotective compound studied for its potential in treating amyotrophic lateral sclerosis and spinal muscular atrophy.
Cholest-4-en-3-one, 14-methyl- stands out due to its specific structural features and its role as a key intermediate in steroid synthesis, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
21857-92-1 |
|---|---|
Formule moléculaire |
C28H46O |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
10,13,14-trimethyl-17-(6-methylheptan-2-yl)-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H46O/c1-19(2)8-7-9-20(3)23-13-16-28(6)25-11-10-21-18-22(29)12-15-26(21,4)24(25)14-17-27(23,28)5/h18-20,23-25H,7-17H2,1-6H3 |
Clé InChI |
RDTTVPPCPZTOLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)

![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)

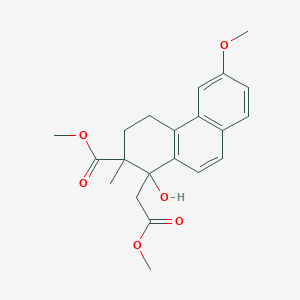
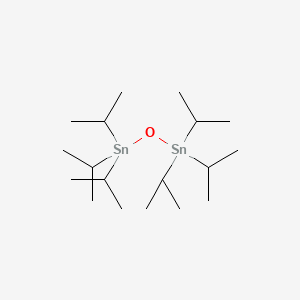
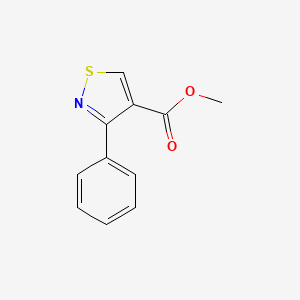
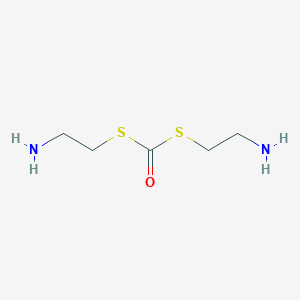
phosphanium chloride](/img/structure/B14716299.png)
